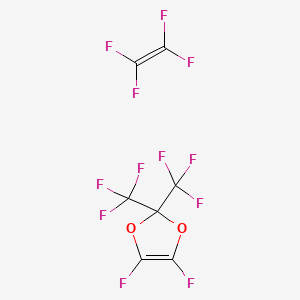

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene

Übersicht

Beschreibung

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene are fluorinated compounds that are often used in the synthesis of fluorinated polymers. These compounds are known for their high thermal stability, chemical resistance, and unique properties that make them suitable for various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole typically involves the reaction of hexafluoropropylene oxide with difluorocarbene. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

1,1,2,2-tetrafluoroethene: is commonly synthesized through the pyrolysis of chlorodifluoromethane. This process involves heating chlorodifluoromethane to high temperatures, resulting in the formation of tetrafluoroethene .

Industrial Production Methods

In industrial settings, the production of these compounds is scaled up using continuous flow reactors. This allows for the efficient and consistent production of large quantities of the compounds. The reaction conditions are carefully monitored to ensure high yields and purity of the final products .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene undergo various types of chemical reactions, including:

Polymerization: These compounds can undergo polymerization reactions to form fluorinated polymers.

Substitution Reactions: These compounds can participate in substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Radical Initiators: Used in polymerization reactions to initiate the formation of polymers.

Nucleophiles: Used in substitution reactions to replace specific atoms or groups in the compounds.

Major Products Formed

Fluorinated Polymers: Formed through the polymerization of these compounds.

Substituted Derivatives: Formed through substitution reactions with nucleophiles.

Wissenschaftliche Forschungsanwendungen

Chemistry

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole serves as a versatile building block in the synthesis of complex fluorinated compounds and polymers. Its unique structure allows for the development of high-performance materials with enhanced chemical stability.

Biology

Research indicates its potential in drug delivery systems due to its stability and biocompatibility. The compound can interact with biological macromolecules like proteins and nucleic acids, influencing various cellular pathways.

Medicine

The compound is being explored for its pharmacological properties:

- Antimicrobial Activity : Exhibits potential against bacterial infections.

- Anticancer Properties : Investigated for its ability to inhibit tumor growth by targeting specific enzymes involved in cancer metabolism.

Industry

In industrial applications, these compounds are utilized in the production of:

- Coatings and adhesives that require high chemical resistance.

- Specialty chemicals used in various manufacturing processes.

Case Study 1: Drug Delivery Systems

A study evaluated the use of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole in formulating drug delivery vehicles. Results indicated enhanced stability and controlled release properties compared to conventional systems.

Case Study 2: Anticancer Research

Research on fluorinated compounds similar to 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole demonstrated significant anticancer activity by inhibiting key metabolic pathways in cancer cells.

Wirkmechanismus

The mechanism of action of these compounds involves their ability to form stable fluorinated polymers through polymerization reactions. The unique properties of these polymers, such as high thermal stability and chemical resistance, are attributed to the presence of fluorine atoms in the polymer backbone .

Vergleich Mit ähnlichen Verbindungen

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene are unique due to their high fluorine content and the resulting properties. Similar compounds include:

Hexafluoropropylene: Another fluorinated compound used in the synthesis of fluorinated polymers.

Chlorotrifluoroethylene: Used in the production of fluorinated polymers with similar properties.

These compounds are compared based on their thermal stability, chemical resistance, and suitability for various applications4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole and 1,1,2,2-tetrafluoroethene are often preferred due to their superior properties .

Biologische Aktivität

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (CAS Number: 37697-64-6) is a fluorinated organic compound notable for its unique structural properties and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential toxicity, and applications in drug development.

- Molecular Formula : C₅F₈O₂

- Molecular Weight : 244.04 g/mol

- Boiling Point : 32-33 °C

- Density : 1.67 g/cm³

Biological Activity Overview

The biological activity of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole has been studied primarily in the context of its potential as a monomer in polymer synthesis and its interactions with biological systems.

Toxicity and Safety

Research indicates that fluorinated compounds can exhibit varying levels of toxicity depending on their structure. The safety data available suggests that exposure to high concentrations may cause irritation to skin and eyes. Inhalation or ingestion poses significant health risks, necessitating careful handling in laboratory settings .

Polymerization Studies

A significant body of research has focused on the polymerization of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole with tetrafluoroethylene to create high-performance fluoropolymers. These polymers display excellent thermal stability and chemical resistance, making them suitable for applications in coatings and electronic materials .

Biocompatibility Assessments

Studies assessing the biocompatibility of polymers derived from this compound have shown promising results. For instance:

- Study A : Investigated the cytotoxicity of poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole) films on human cell lines. Results indicated low cytotoxicity and favorable cell adhesion properties .

- Study B : Evaluated the use of these polymers in drug delivery systems. The findings suggested that the polymers could encapsulate therapeutic agents effectively while maintaining their structural integrity in physiological conditions .

Physical Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C₅F₈O₂ |

| Molecular Weight | 244.04 g/mol |

| Boiling Point | 32-33 °C |

| Density | 1.67 g/cm³ |

| Log P | 2.9197 |

Toxicological Data Table

Eigenschaften

IUPAC Name |

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8O2.C2F4/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13;3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQVMMYKXQPUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F.C(=C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37626-13-4 | |

| Record name | Perfluoro(2,2-dimethyl-1,3-dioxole)-tetrafluoroethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37626-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

344.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the degradation mechanism of Teflon AF upon exposure to 157 nm ultraviolet light?

A1: Research has shown that Teflon AF undergoes photodegradation when exposed to 157 nm ultraviolet light. The degradation primarily targets the dioxole units within the polymer structure []. This process leads to the formation of hexafluoroacetone as a major volatile byproduct []. Additionally, the degradation results in various chain-end species and the generation of both main-chain and chain-end carbon-centered radicals []. Notably, the degradation sensitivity increases with higher dioxole content, as observed in the Teflon AF series: AF 1200, 1600, and 2400 [].

Q2: How does the presence of water vapor affect the performance of SnO2-based chemiresistive hydrogen sensors, and how can Teflon AF mitigate this issue?

A2: Water vapor significantly impacts the performance of SnO2-based chemiresistive hydrogen sensors, leading to a decrease in response value and prolonged response/recovery times []. Teflon AF, specifically AF-2400, can be applied as a breathable and hydrophobic coating to address this challenge []. Its high water vapor barrier properties, with a He/H2O selectivity of 99, effectively protect the sensor from humidity while maintaining gas permeability []. This protection results in enhanced sensor stability and improved anti-humidity performance [].

Q3: Can Teflon AF be used to improve the transfer of CVD monolayer graphene, and what implications does this have for sensor and electronic applications?

A3: Yes, Teflon AF, particularly AF1600, has been successfully utilized as a sacrificial layer for the clean transfer of chemical vapor deposited (CVD) monolayer graphene []. This method minimizes contamination and defects, crucial for preserving the electrical and mechanical properties of graphene for high-performance sensor and electronic applications [].

Q4: How does the choice of gate dielectric material, specifically Cytop versus Teflon AF2400, influence the contact resistance in high-mobility organic thin-film transistors (OTFTs)?

A4: Studies comparing Cytop and Teflon AF2400 as gate dielectrics in OTFTs revealed that despite having identical metal/OSC interfaces, devices using Cytop exhibited higher contact resistance than those with AF2400 []. This difference is attributed to increased charge trapping at the OSC/dielectric interface with Cytop, likely due to structural differences and the significant disparity in their glass transition temperatures []. This finding highlights the crucial role of the gate dielectric in achieving optimal OTFT performance.

Q5: Can Teflon AF improve the sensitivity of organ-on-chip (OOC) systems for analyzing hydrophobic compounds like cannabinoids?

A5: Yes, functionalizing OOC systems with Teflon AF can significantly enhance the detection sensitivity for hydrophobic compounds like cannabinoids []. Teflon AF's "non-stick" properties minimize the absorption of these compounds, a common issue with PDMS-based OOC systems []. Experiments using cannabidiol (CBD) demonstrated a substantial increase in detected CBD signals in Teflon AF-modified microchannels compared to unmodified ones, both under static incubation and perfusion conditions []. This improvement allows for more accurate and reliable quantitative analysis of hydrophobic compounds in OOC systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.